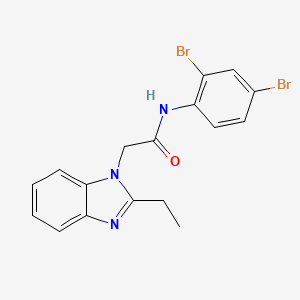

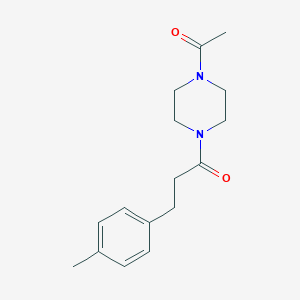

![molecular formula C15H21ClN2O2S B7504627 N-[2-[[2-[(3-chlorophenyl)methylsulfanyl]acetyl]amino]ethyl]-2-methylpropanamide](/img/structure/B7504627.png)

N-[2-[[2-[(3-chlorophenyl)methylsulfanyl]acetyl]amino]ethyl]-2-methylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[2-[[2-[(3-chlorophenyl)methylsulfanyl]acetyl]amino]ethyl]-2-methylpropanamide, also known as Lefamulin, is a novel antibiotic that was recently approved by the FDA for the treatment of community-acquired bacterial pneumonia (CABP).

Wirkmechanismus

N-[2-[[2-[(3-chlorophenyl)methylsulfanyl]acetyl]amino]ethyl]-2-methylpropanamide exerts its antibacterial activity by binding to the peptidyl transferase center of the bacterial ribosome, which inhibits protein synthesis. Unlike other antibiotics that target the ribosome, this compound binds to a unique site on the ribosome that is not affected by resistance mechanisms, such as efflux pumps and ribosomal mutations.

Biochemical and Physiological Effects:

This compound has been shown to have minimal impact on human cytochrome P450 enzymes, which are responsible for the metabolism of many drugs. This suggests that this compound has a low potential for drug-drug interactions. This compound is primarily metabolized by the liver and excreted in the urine and feces. The pharmacokinetics of this compound are not affected by food intake, which allows for convenient dosing.

Vorteile Und Einschränkungen Für Laborexperimente

N-[2-[[2-[(3-chlorophenyl)methylsulfanyl]acetyl]amino]ethyl]-2-methylpropanamide has several advantages over other antibiotics, such as a low potential for drug-drug interactions, a unique mechanism of action, and a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. However, this compound has some limitations for lab experiments, such as its high cost and limited availability.

Zukünftige Richtungen

There are several potential future directions for N-[2-[[2-[(3-chlorophenyl)methylsulfanyl]acetyl]amino]ethyl]-2-methylpropanamide research, including:

1. Investigation of the efficacy of this compound in the treatment of other bacterial infections, such as skin and soft tissue infections and urinary tract infections.

2. Development of new formulations of this compound, such as intravenous and long-acting formulations, to improve its convenience and efficacy.

3. Study of the pharmacodynamics of this compound to optimize dosing regimens and minimize the development of resistance.

4. Evaluation of the safety and efficacy of this compound in special populations, such as pregnant women and children.

5. Investigation of the potential use of this compound in combination with other antibiotics to enhance its antibacterial activity.

Conclusion:

This compound is a novel antibiotic that has demonstrated efficacy and safety in the treatment of CABP. Its unique mechanism of action, broad spectrum of activity, and low potential for drug-drug interactions make it a promising candidate for the treatment of other bacterial infections. Further research is needed to optimize its dosing regimens, evaluate its safety and efficacy in special populations, and explore its potential use in combination with other antibiotics.

Synthesemethoden

N-[2-[[2-[(3-chlorophenyl)methylsulfanyl]acetyl]amino]ethyl]-2-methylpropanamide is a semi-synthetic pleuromutilin antibiotic that is derived from the natural compound pleuromutilin, which is produced by certain species of fungi. The synthesis of this compound involves the modification of pleuromutilin through a series of chemical reactions, including acylation, reduction, and alkylation. The final product is a white to off-white crystalline powder that is soluble in water and ethanol.

Wissenschaftliche Forschungsanwendungen

N-[2-[[2-[(3-chlorophenyl)methylsulfanyl]acetyl]amino]ethyl]-2-methylpropanamide has been extensively studied in preclinical and clinical trials for its efficacy and safety in the treatment of CABP. In vitro studies have shown that this compound has potent activity against a wide range of Gram-positive and Gram-negative bacteria, including Streptococcus pneumoniae, Haemophilus influenzae, and Mycoplasma pneumoniae. In clinical trials, this compound has demonstrated non-inferiority to standard-of-care antibiotics, such as moxifloxacin and azithromycin, in the treatment of CABP.

Eigenschaften

IUPAC Name |

N-[2-[[2-[(3-chlorophenyl)methylsulfanyl]acetyl]amino]ethyl]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN2O2S/c1-11(2)15(20)18-7-6-17-14(19)10-21-9-12-4-3-5-13(16)8-12/h3-5,8,11H,6-7,9-10H2,1-2H3,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYHHVZTXWKZCHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NCCNC(=O)CSCC1=CC(=CC=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

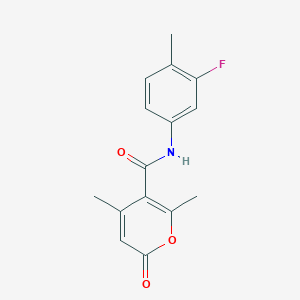

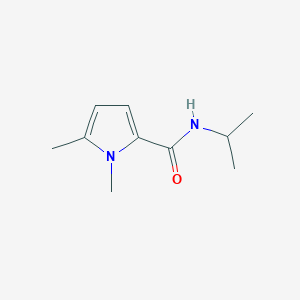

![N-[4-[[4-(4-fluorobenzoyl)phenoxy]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7504548.png)

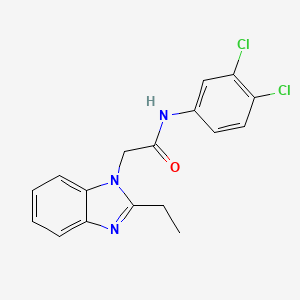

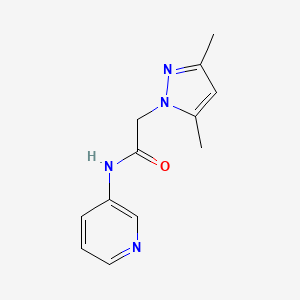

![5,6-Dimethyl-2-[1-(2-methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]sulfanyl-3-propan-2-ylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7504551.png)

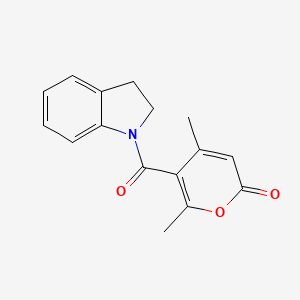

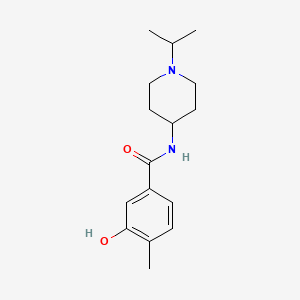

![N-benzyl-2-[(4-benzyl-5-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N-methylacetamide](/img/structure/B7504582.png)

![2,8-dimethyl-5-methylsulfonyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B7504590.png)

![N-(3-acetylphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanyl-2-phenylacetamide](/img/structure/B7504602.png)

![1-(2,5-Dimethyl-1-phenylpyrrol-3-yl)-5,7-dimethyl-1-(2-methyl-5-nitrophenyl)imino-2,6-diphenylpyrrolo[3,4-d]diazaphosphinine](/img/structure/B7504611.png)